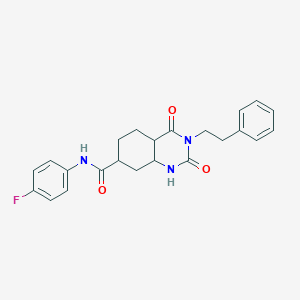![molecular formula C22H27N7OS B2632970 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide CAS No. 1351613-69-8](/img/structure/B2632970.png)
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazole ring, a pyrimidine ring, a piperidine ring, and a thiazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds with a 3,5-dimethyl-1H-pyrazol-1-yl moiety were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyrazole, pyrimidine, and piperidine rings, as well as sulfur in the thiazole ring, contributes to the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity is likely influenced by the presence of the nitrogen and sulfur atoms in its structure. The pyrazole and pyrimidine rings, in particular, are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could affect properties such as solubility, melting point, and boiling point .科学的研究の応用
Synthesis of Novel Isoxazolines and Isoxazoles
Research by Rahmouni et al. (2014) detailed the synthesis of novel isoxazolines and isoxazoles using N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. These processes involve intricate chemical reactions, showcasing the utility of the compound in synthesizing complex heterocycles with potential pharmacological applications (Rahmouni et al., 2014).
Synthesis of Heterocycles Incorporating Pyrazolopyridine Moiety
A study by Abu-Melha (2013) demonstrated the use of the compound as a key intermediate in synthesizing various heterocycles, including pyrazolopyrimidines, pyridines, and pyrroles. These compounds were then evaluated for their antimicrobial properties, indicating the compound's relevance in developing antimicrobial agents (Abu-Melha, 2013).
Biological and Pharmacological Applications
Evaluation as Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities. The study discussed the structure-activity relationship, providing insights into the compound's therapeutic potential (Rahmouni et al., 2016).
Antimicrobial Activity of Novel Heterocycles
Bondock et al. (2008) explored the compound's role in synthesizing new heterocycles with significant antimicrobial activity. The study emphasized the compound's utility in developing agents against various pathogens (Bondock et al., 2008).
将来の方向性
特性
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7OS/c1-14-10-15(2)29(27-14)20-11-19(23-13-24-20)28-9-5-6-16(12-28)21(30)26-22-25-17-7-3-4-8-18(17)31-22/h10-11,13,16H,3-9,12H2,1-2H3,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGKPQVZHAQDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=NC5=C(S4)CCCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

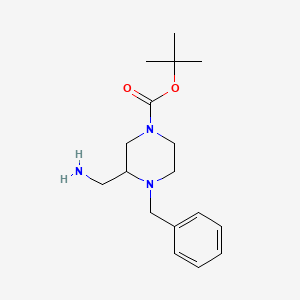
![4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide](/img/structure/B2632891.png)
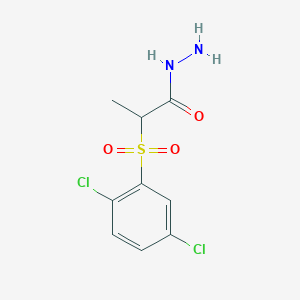

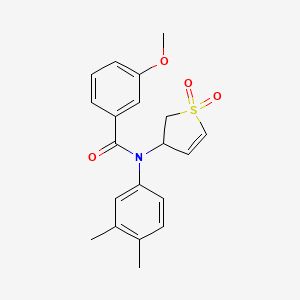

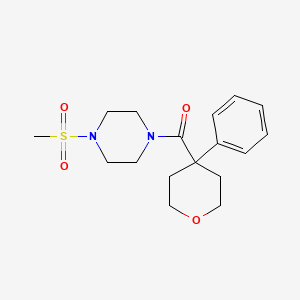
![5-chloro-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2632899.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2632901.png)
![2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide](/img/structure/B2632903.png)
![2-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2632906.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2632908.png)
![3-Phenyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one](/img/structure/B2632909.png)
